N-(Mercaptomethyl)acetamide
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Overview
Description
N-(Mercaptomethyl)acetamide is an organic compound with the molecular formula C4H9NOS. It is also known as N-(2-mercaptoethyl)acetamide or N-acetylcysteamine. This compound is characterized by the presence of a mercapto (thiol) group and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Mercaptomethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of cysteamine with acetic anhydride. The reaction typically proceeds under mild conditions, with the cysteamine acting as a nucleophile and attacking the acetic anhydride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Mercaptomethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the acetamide group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can produce various amide derivatives.
Scientific Research Applications
N-(Mercaptomethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can act as a precursor for the synthesis of biologically active molecules.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(Mercaptomethyl)acetamide involves its thiol and acetamide groups. The thiol group can form disulfide bonds, which are crucial in protein folding and stability. The acetamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteamine: Similar in structure but with different reactivity due to the presence of an acetyl group.
Cysteamine: Lacks the acetamide group, making it more reactive in certain conditions.
Ethanethiol: Contains a thiol group but lacks the acetamide functionality.
Uniqueness
N-(Mercaptomethyl)acetamide is unique due to the combination of its thiol and acetamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
N-(sulfanylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c1-3(5)4-2-6/h6H,2H2,1H3,(H,4,5) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUYJKVAXOZYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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